IBZM

Description

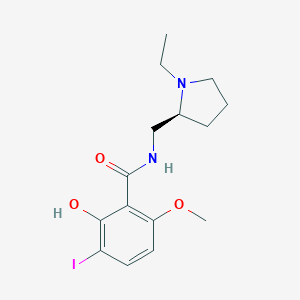

Structure

3D Structure

Properties

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANPFCFJURGKAX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144235 | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-06-2 | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5D4ZN1JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to [¹²³I]IBZM: A Dopamine D₂/D₃ Receptor Antagonist for SPECT Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [¹²³I]IBZM (Iodobenzamide), a critical radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging. [¹²³I]this compound is a high-affinity antagonist for dopamine D₂ and D₃ receptors, making it an invaluable tool for the in vivo quantification and assessment of dopamine receptor availability in the central nervous system. This document details its mechanism of action, presents key quantitative binding data, outlines established experimental protocols, and provides visual representations of its associated signaling pathways and experimental workflows. The information herein is intended to support researchers and clinicians in the application of [¹²³I]this compound for investigating neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and other conditions associated with dopaminergic dysfunction.

Introduction to [¹²³I]this compound

[¹²³I]this compound, with the chemical name (S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, is a substituted benzamide derivative.[1][2] Labeled with the gamma-emitting isotope Iodine-123, it serves as a radiotracer for the non-invasive imaging of striatal dopamine D₂ receptors using SPECT.[1][3] Its high specificity and affinity for these receptors allow for the reliable quantification of receptor density, which is crucial in the differential diagnosis of Parkinsonian syndromes and in the study of various psychiatric disorders.[3][4]

Mechanism of Action

[¹²³I]this compound functions as a competitive antagonist at postsynaptic dopamine D₂ and D₃ receptors.[5][6] Upon intravenous administration, it crosses the blood-brain barrier and binds specifically to D₂/D₃ receptors, primarily in the basal ganglia.[3][7] The extent of [¹²³I]this compound binding is proportional to the density of available D₂/D₃ receptors. In conditions where endogenous dopamine levels are high, there is increased competition for binding sites, which can be observed as a reduction in the [¹²³I]this compound signal.[6] This principle allows for indirect measurement of synaptic dopamine levels.

The D₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] By blocking this receptor, [¹²³I]this compound prevents this downstream signaling cascade.

Dopamine D₂ Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D₂ receptor, which is inhibited by [¹²³I]this compound.

Quantitative Data

The binding characteristics of [¹²³I]this compound have been quantified in various studies. The following tables summarize key binding affinity (Kd) and maximal binding capacity (Bmax) values, as well as in vivo uptake ratios.

Table 1: In Vitro Binding Affinity of [¹²³I]this compound

| Species | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat | Striatal Membranes | 0.28 | Not Reported | [2] |

| Rat | Striatum | 0.426 ± 0.082 | 480 ± 22 | [7] |

| Human | Putamen & Caudate Nucleus | 0.49 | Not Reported | [2] |

Table 2: In Vivo Striatal Uptake Ratios of [¹²³I]this compound

| Species | Ratio | Time Post-Injection | Value | Reference |

| Rat | Striatum-to-Cerebellum | 2 hours | 6.9 | [2] |

| Monkey | Basal Ganglia-to-Cerebellum | 2 hours | 4.93 | [7] |

| Human (Control) | Basal Ganglia-to-Frontal Cortex | 90 minutes | 1.48 ± 0.10 | [3] |

| Human (Control) | Basal Ganglia-to-Frontal Cortex | 2 hours | 1.55 ± 0.05 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of [¹²³I]this compound in research. Below are outlines of typical in vitro and in vivo experimental protocols.

In Vitro Receptor Binding Assay

This protocol is adapted from studies quantifying the binding of [¹²³I]this compound to striatal membranes.

-

Tissue Preparation:

-

Excise striatal tissue from the brain of the subject species (e.g., rat) on ice.

-

Homogenize the tissue in an ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 20,000 g for 20 minutes.

-

Resuspend the resulting pellet in the same buffer and centrifuge again to wash the membranes.

-

Resuspend the final pellet in an assay buffer containing: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Determine the protein concentration of the final homogenate using a standard method (e.g., Lowry assay).[9]

-

-

Binding Assay:

-

Incubate a fixed amount of the membrane preparation (e.g., 40-60 µg of protein) with varying concentrations of [¹²⁵I]this compound (for saturation experiments) or a fixed concentration of [¹²⁵I]this compound with varying concentrations of a competing ligand (for competition experiments).

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding against the concentration of [¹²⁵I]this compound and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and analyze to determine the IC₅₀, which can be converted to a Ki value.

-

In Vivo SPECT Imaging Protocol

This protocol outlines a typical procedure for human SPECT imaging with [¹²³I]this compound.

-

Patient Preparation:

-

To prevent uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent, such as Lugol's solution, prior to the injection of the radiotracer.[5]

-

Ensure the patient is in a quiet, resting state to minimize fluctuations in endogenous dopamine levels.

-

-

Radiotracer Administration and Imaging:

-

Administer a bolus intravenous injection of 185-200 MBq of [¹²³I]this compound.[1][3]

-

Allow for a period of uptake and distribution of the tracer. Imaging is typically initiated 90 to 120 minutes post-injection, as specific binding in the basal ganglia reaches a plateau around 60 minutes.[1][3][10]

-

Acquire SPECT data using a gamma camera equipped with a high-resolution collimator.[11]

-

Image acquisition parameters may include a 128x128 matrix, 60-64 projections, and an acquisition time of 20-30 seconds per projection.[11]

-

-

Image Reconstruction and Analysis:

-

Reconstruct the acquired projection data using filtered back-projection with a Butterworth filter.[3]

-

Apply attenuation correction to the reconstructed images.

-

Define regions of interest (ROIs) over the striatum (target region) and a reference region with negligible D₂ receptor density, such as the frontal cortex or cerebellum.[3][12]

-

Calculate the specific binding ratio, often expressed as the ratio of activity in the basal ganglia to the frontal cortex (BG/FC). This ratio serves as an index of D₂/D₃ receptor availability.[1][6]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical [¹²³I]this compound SPECT study.

Conclusion

[¹²³I]this compound remains a cornerstone radiopharmaceutical for the in vivo investigation of the dopamine D₂/D₃ receptor system. Its well-characterized mechanism of action, high binding affinity, and established imaging protocols make it an indispensable tool in both clinical neurology and psychiatric research. This guide provides the foundational technical information required for the effective and informed use of [¹²³I]this compound, from understanding its interaction with the D₂ receptor signaling pathway to implementing robust experimental procedures and interpreting quantitative data. Continued application of this imaging agent will undoubtedly contribute to a deeper understanding of the pathophysiology of dopaminergic disorders and aid in the development of novel therapeutic interventions.

References

- 1. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (this compound) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iodobenzamide - Wikipedia [en.wikipedia.org]

- 5. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]

- 6. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of [123I]this compound: a potential CNS D-2 dopamine receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine D2 receptor SPECT imaging [inis.iaea.org]

- 11. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]

- 12. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to IBZM as a Dopamine D2 Receptor SPECT Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodobenzamide (IBZM), specifically its S-isomer, is a highly selective and potent dopamine D2 receptor antagonist. When radiolabeled with iodine-123 ([¹²³I]this compound), it serves as a crucial radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of the brain. This technique allows for the in-vivo visualization and quantification of dopamine D2 receptors, providing valuable insights into the pathophysiology of various neuropsychiatric disorders and aiding in the development of novel therapeutics targeting the dopaminergic system. This guide provides a comprehensive overview of the core technical aspects of using [¹²³I]this compound as a SPECT ligand, including its binding characteristics, detailed experimental protocols, and the underlying signaling pathways.

Core Properties of this compound

[¹²³I]this compound is characterized by its high affinity and specificity for the D2 subtype of dopamine receptors, making it a reliable tool for studying the integrity of the postsynaptic dopaminergic system. Its favorable pharmacokinetic properties allow for high-quality SPECT imaging.

Quantitative Binding Data

The following table summarizes key quantitative binding parameters of this compound for the dopamine D2 receptor, compiled from various in vitro and in vivo studies. These values are essential for kinetic modeling and interpretation of SPECT imaging data.

| Parameter | Value | Species | Tissue/System | Reference |

| Ki (nM) | 0.20 - 1.1 | Rat | Striatum | [1] |

| IC₅₀ (nM) | ~1.5 | Rat | Striatum | [2] |

| Bmax (fmol/mg protein) | 480 ± 22 | Rat | Striatum (in vitro) | [1][3] |

| Bmax (pmol/g) | Varies by region and age | Human | Striatum (in vivo SPECT) | [4] |

| Kd (nM) | 0.426 ± 0.082 | Rat | Striatum (in vitro) | [1][3] |

Experimental Protocols

Detailed and standardized protocols are critical for ensuring the reliability and reproducibility of [¹²³I]this compound SPECT studies. This section outlines the key experimental procedures, from radiopharmaceutical preparation to image analysis.

Radiolabeling of this compound with Iodine-123

The preparation of [¹²³I]this compound involves the electrophilic radioiodination of its precursor, (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide.

Materials:

-

(S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (precursor)

-

Sodium [¹²³I]iodide

-

Oxidizing agent (e.g., Chloramine-T or Iodogen)

-

Sodium metabisulfite (stopping agent)

-

Phosphate buffer (pH 7.4)

-

Sterile water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

-

Ethanol

-

Sterile saline

Procedure:

-

To a sterile vial containing the precursor dissolved in a small volume of ethanol, add the sodium [¹²³I]iodide solution in phosphate buffer.

-

Initiate the radioiodination reaction by adding the oxidizing agent.

-

Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

-

Quench the reaction by adding sodium metabisulfite solution.

-

Purify the [¹²³I]this compound from unreacted [¹²³I]iodide and other impurities using an SPE cartridge.

-

Wash the cartridge with sterile water to remove unreacted iodide.

-

Elute the purified [¹²³I]this compound from the cartridge with ethanol.

-

Evaporate the ethanol under a stream of nitrogen.

-

Reconstitute the final product in sterile saline for injection.

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration to subjects.

| Test | Method | Specification |

| Radionuclidic Purity | Gamma-ray spectrometry | > 99.9% ¹²³I |

| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | > 95% [¹²³I]this compound |

| pH | pH meter or pH-indicator strips | 5.0 - 7.5 |

| Sterility | Incubation in culture media | No microbial growth |

| Apyrogenicity (Endotoxins) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |

Patient Preparation

Proper patient preparation is crucial for minimizing artifacts and ensuring accurate imaging results.

-

Thyroid Blockade: To prevent the uptake of free [¹²³I]iodide by the thyroid gland, administer a blocking agent such as potassium iodide or Lugol's solution at least one hour before the radiotracer injection[4].

-

Medication Review: A thorough review of the patient's current medications is necessary. Drugs that interact with the dopamine D2 receptor (e.g., antipsychotics, certain antiemetics) should be discontinued for an appropriate period before the scan, as determined by their pharmacokinetic properties.

-

Patient Comfort: The patient should be comfortably positioned to minimize movement during the scan. A quiet and dimly lit room is recommended during the uptake phase to ensure a baseline neurological state[5].

-

Informed Consent: Obtain written informed consent from the patient after explaining the procedure and potential risks.

SPECT Data Acquisition

The acquisition parameters should be optimized to achieve a balance between image quality and acquisition time.

Typical Acquisition Parameters for a Dual-Head SPECT System:

-

Radiotracer Dose: Intravenous injection of 111-185 MBq (3-5 mCi) of [¹²³I]this compound[4].

-

Uptake Time: Imaging is typically performed 1.5 to 2 hours post-injection to allow for optimal striatal uptake and clearance from non-target tissues.

-

Collimator: Low-energy, high-resolution (LEHR) collimators are recommended.

-

Energy Window: A 15-20% energy window centered at the 159 keV photopeak of ¹²³I.

-

Matrix Size: 128 x 128 pixels.

-

Rotation: 360° rotation (180° per detector).

-

Projections: 60-120 projections, with an acquisition time of 20-40 seconds per projection.

-

Acquisition Mode: Step-and-shoot or continuous acquisition.

Image Reconstruction

Iterative reconstruction algorithms are generally preferred over filtered back-projection as they can better model the physical factors of imaging and improve image quality.

Recommended Reconstruction Method:

-

Algorithm: Ordered Subsets Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm[6][7].

-

Parameters: The choice of the number of iterations and subsets is a trade-off between image contrast and noise. Typical starting points are 8-10 subsets and 2-4 iterations.

-

Corrections: Attenuation correction (using a CT-based attenuation map if available) and scatter correction are essential for accurate quantification.

-

Post-filtering: A post-reconstruction filter (e.g., Butterworth or Gaussian) can be applied to reduce image noise.

Visualizations

Dopamine D2 Receptor Signaling Pathway with this compound Antagonism

Caption: this compound acts as an antagonist at the D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase.

Experimental Workflow for [¹²³I]this compound SPECT Imaging

Caption: A streamlined workflow for clinical or research use of [¹²³I]this compound SPECT, from synthesis to interpretation.

Conclusion

[¹²³I]this compound SPECT imaging is a powerful and well-established technique for the in-vivo assessment of dopamine D2 receptors. Its application in research and clinical settings has significantly advanced our understanding of neuropsychiatric disorders. Adherence to detailed and standardized protocols, as outlined in this guide, is paramount for obtaining high-quality, reproducible, and quantifiable data. This, in turn, will facilitate the reliable use of [¹²³I]this compound as a biomarker in drug development and for a deeper understanding of the role of the dopaminergic system in health and disease.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nucleanord.fr [nucleanord.fr]

- 6. Optimization of Ordered Subset Expectation Maximization Parameters for Image Reconstruction in Tc-99m Methoxyisobutylisonitrile Myocardial Perfusion SPECT and Comparison with Corresponding Filtered Back Projection-Reconstructed Images - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Iterative Reconstruction Method and Attenuation Correction in Brain Dopamine Transporter SPECT Using an Anthropomorphic Striatal Phantom - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Iodobenzamide (IBZM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodobenzamide (IBZM), a substituted benzamide, has emerged as a critical radioligand for the in-vivo imaging of dopamine D2 receptors using single-photon emission computed tomography (SPECT). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its synthesis, radiolabeling, and use in neuroscience research and clinical diagnostics. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a valuable resource for professionals in the field.

Introduction

Iodobenzamide, chemically known as (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, is a potent and selective antagonist of the dopamine D2 receptor.[1] Its development as a radiolabeled tracer, primarily with iodine-123 ([¹²³I]this compound), has revolutionized the non-invasive study of the dopaminergic system in the human brain.[2][3] SPECT imaging with [¹²³I]this compound allows for the quantification of D2 receptor density and occupancy, providing crucial insights into the pathophysiology of various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and other movement disorders.[2][4]

Synthesis and Radiolabeling

The synthesis of this compound and its subsequent radiolabeling are critical steps for its use as a SPECT tracer.

Chemical Synthesis of the Precursor

The synthesis of the precursor molecule, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM), is a multi-step process. A common synthetic route starts from 2,6-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of (S)-BZM

-

Activation of Carboxylic Acid: 2,6-dimethoxybenzoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI), to form an activated intermediate.

-

Amide Bond Formation: The activated acid is then reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to form the amide bond, yielding the desired BZM precursor.

-

Purification: The crude product is purified using column chromatography or recrystallization to obtain high-purity (S)-BZM.

Radiolabeling with Iodine-123

The radiolabeling of BZM to produce [¹²³I]this compound is typically achieved through an electrophilic radioiodination reaction.

Experimental Protocol: Radiolabeling of BZM with ¹²³I

-

Precursor Preparation: A solution of the (S)-BZM precursor is prepared in a suitable buffer, often a phosphate or acetate buffer.

-

Radioiodination: No-carrier-added [¹²³I]sodium iodide is added to the precursor solution in the presence of an oxidizing agent, such as chloramine-T or Iodogen®, to facilitate the electrophilic substitution of a hydrogen atom on the aromatic ring with iodine-123.

-

Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite.

-

Purification: The final [¹²³I]this compound product is purified from unreacted [¹²³I]iodide and other impurities using high-performance liquid chromatography (HPLC) or a solid-phase extraction cartridge (e.g., Sep-Pak C18).

-

Quality Control: The radiochemical purity and specific activity of the final product are determined using radio-HPLC and other analytical techniques.

Caption: Workflow for the synthesis and radiolabeling of [¹²³I]this compound.

In Vitro and In Vivo Pharmacology

The utility of this compound as a D2 receptor ligand is underpinned by its favorable pharmacological properties.

In Vitro Binding Assays

In vitro binding studies are essential to determine the affinity and selectivity of this compound for the dopamine D2 receptor.

Experimental Protocol: In Vitro D2 Receptor Binding Assay

-

Membrane Preparation: Crude membrane preparations are obtained from tissues rich in D2 receptors, such as the rat striatum or transfected cell lines expressing the human D2 receptor.

-

Saturation Binding: Membranes are incubated with increasing concentrations of [¹²³I]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., spiperone).

-

Competition Binding: Membranes are incubated with a fixed concentration of [¹²³I]this compound and increasing concentrations of unlabeled competitor drugs to determine their inhibitory constant (Ki).

-

Data Analysis: The binding data are analyzed using non-linear regression analysis to calculate Kd, Bmax, and Ki values.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| Kd | 0.28 nM | Rat Striatum | [5] |

| Kd | 0.49 nM | Human Putamen and Caudate Nucleus | [5] |

| Bmax | Varies with tissue | ||

| Ki (Spiperone) | In the nanomolar range |

In Vivo Studies

In vivo studies in animal models and humans have confirmed the specific binding of [¹²³I]this compound to D2 receptors in the brain, particularly in the striatum.

Clinical Application: SPECT Imaging

[¹²³I]this compound SPECT is a valuable clinical tool for the differential diagnosis of parkinsonian syndromes and for research in other neuropsychiatric disorders.

Experimental Protocol: [¹²³I]this compound SPECT Imaging

-

Patient Preparation: Patients are typically advised to discontinue any medications that may interfere with dopamine receptor binding for a specified period before the scan. Thyroid uptake of free ¹²³I is blocked by oral administration of potassium iodide or perchlorate.[3]

-

Radiotracer Administration: A sterile, pyrogen-free solution of [¹²³I]this compound (typically 185 MBq) is administered intravenously.[2]

-

Image Acquisition: SPECT imaging is performed approximately 90-120 minutes after injection using a gamma camera equipped with a high-resolution collimator.[6] Data are acquired over 360 degrees in a step-and-shoot or continuous rotation mode.

-

Image Reconstruction: The acquired projection data are reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation correction is applied to improve quantitative accuracy.[6]

-

Data Analysis: Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the occipital cortex or cerebellum. The ratio of specific to non-specific binding is calculated, often expressed as the Basal Ganglia to Frontal Cortex (BG/FC) ratio or Striatum to Occipital Cortex (SO) ratio.[2][7]

Caption: Clinical workflow for [¹²³I]this compound SPECT imaging.

Quantitative Data from Clinical Studies

| Condition | Basal Ganglia / Frontal Cortex (BG/FC) Ratio (Mean ± SD) | Reference |

| Healthy Controls | 1.55 ± 0.05 | [2] |

| Idiopathic Parkinson's Syndrome (IPS) | 1.51 ± 0.05 | [2] |

| Parkinson's Syndromes (other etiologies) | 1.35 ± 0.11 | [2] |

| Asymptomatic Wilson's Disease | Normal | [2] |

| Symptomatic Wilson's Disease | Markedly Reduced | [2] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous dopamine, this compound prevents this signaling cascade.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

Iodobenzamide has proven to be an invaluable tool in the field of neuroscience and nuclear medicine. Its high affinity and selectivity for the dopamine D2 receptor, coupled with the favorable imaging characteristics of iodine-123, have enabled significant advancements in our understanding and diagnosis of a range of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and clinicians working with this important radiopharmaceutical.

References

- 1. A simple method of preparation for [123I]-(S)-(-)-IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analyses of [123I]this compound SPECT for quantification of striatal dopamine D2 receptor binding: a critical evaluation of the single-scan approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Neurochemical Profile of [¹²³I]IBZM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical properties of (S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, commonly known as [¹²³I]Iodobenzamide or [¹²³I]IBZM. As a selective dopamine D2/D3 receptor antagonist, [¹²³I]this compound has become an invaluable radioligand for in vivo imaging of the dopaminergic system using single-photon emission computed tomography (SPECT). This document details its binding characteristics, specificity, and the experimental protocols utilized in its scientific evaluation, presenting quantitative data in a clear, tabular format. Furthermore, it visualizes key experimental workflows and the associated signaling pathway to facilitate a deeper understanding of its application in neuroscience research and drug development.

Introduction

[¹²³I]this compound is a substituted benzamide that binds with high affinity to dopamine D2 and D3 receptors.[1] Its utility as a SPECT tracer stems from its ability to cross the blood-brain barrier and specifically accumulate in brain regions rich in these receptors, most notably the striatum.[2][3] This allows for the non-invasive quantification of D2/D3 receptor density and occupancy, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[4][5][6]

Neurochemical Properties

Binding Affinity and Specificity

[¹²³I]this compound exhibits high affinity for both dopamine D2 and D3 receptors.[1] In vitro studies have consistently demonstrated its potent and selective binding to these receptor subtypes.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human Dopamine D2(short) | [³H]Spiperone | Clonal cell line membranes | 1.6 | [1] |

| Human Dopamine D3 | [³H]7-OH-DPAT | Clonal cell line membranes | 2.2 | [1] |

| Human Dopamine D1(A) | [³H]SCH-23390 | Clonal cell line membranes | No binding | [1] |

| Human Dopamine D4(4.2) | [³H]Spiperone | Clonal cell line membranes | No binding | [1] |

| Human Dopamine D5 | [³H]SCH-23390 | Clonal cell line membranes | No binding | [1] |

Table 2: In Vitro Binding Characteristics of [¹²⁵I]this compound in Rat Striatum

| Parameter | Value |

| Kd | 0.426 ± 0.082 nM[2] |

| Bmax | 480 ± 22 fmol/mg of protein[2] |

Competition binding assays have further elucidated the specificity of [¹²³I]this compound. The rank order of potency for various ligands in displacing [¹²⁵I]this compound binding in rat striatum is as follows: spiperone > S(-)this compound >> R(+)this compound ≥ S(-)BZM > dopamine > ketanserin > SCH-23390 >> propranolol, norepinephrine, serotonin.[2] This profile confirms its high selectivity for dopamine D2-like receptors over other receptor types.

In Vivo Characteristics

Following intravenous injection, [¹²³I]this compound readily enters the brain and demonstrates specific uptake in dopamine D2/D3 receptor-rich regions. The striatum-to-cerebellum ratio is a commonly used metric to quantify specific binding, as the cerebellum is considered to have a negligible density of D2 receptors and thus serves as a proxy for non-specific binding.

Table 3: In Vivo Uptake of [¹²³I]this compound

| Species | Brain Region Ratio | Time Post-Injection | Ratio Value | Reference |

| Rat | Striatum-to-Cerebellum | 5 min | 1.5 | [7] |

| Rat | Striatum-to-Cerebellum | 2 h | 6.9 | [7] |

| Monkey | Basal Ganglia-to-Cerebellum | 120 min | 4.93 | [2] |

| Human (Controls) | Basal Ganglia-to-Frontal Cortex | 90 min | 1.48 ± 0.10 | [4] |

| Human (Idiopathic Parkinson's) | Basal Ganglia-to-Frontal Cortex | 90 min | 1.44 ± 0.10 | [4] |

| Human (Secondary Parkinsonism) | Basal Ganglia-to-Frontal Cortex | 90 min | 1.25 ± 0.10 | [4] |

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a compound for dopamine D2/D3 receptors using [¹²³I]this compound.

Methodology:

-

Membrane Preparation: Striatal tissue from rats or humans is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet, containing the crude membrane fraction, is resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [¹²³I]this compound and varying concentrations of the competing unlabeled ligand. Non-specific binding is determined in the presence of a high concentration of a potent D2 antagonist like spiperone or unlabeled this compound.[2][7]

-

Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the competing ligand is then determined by non-linear regression analysis of the competition curve using the Cheng-Prusoff equation.

In Vivo SPECT Imaging

This protocol describes a typical workflow for performing [¹²³I]this compound SPECT imaging in human subjects.

Methodology:

-

Subject Preparation: Prior to the scan, subjects are administered a thyroid-blocking agent, such as Lugol's solution or potassium iodide, to minimize radiation exposure to the thyroid gland from free radioiodine.[8]

-

Radiotracer Administration and Uptake: A sterile, apyrogenic dose of [¹²³I]this compound (typically 185-200 MBq) is administered intravenously.[4][8] A waiting period of approximately 90 to 120 minutes allows for sufficient uptake in the striatum and washout from non-target tissues.[2][4]

-

SPECT Data Acquisition: Data is acquired using a gamma camera equipped with a medium or high-resolution collimator.[9] Projections are typically acquired over 360 degrees.

-

Image Reconstruction and Analysis: The acquired projection data is reconstructed into transverse slices. Attenuation correction is applied to improve quantitative accuracy.[4] Regions of interest (ROIs) are drawn over the striatum (target region) and a reference region (e.g., cerebellum or frontal cortex) to calculate the specific binding ratio.[4][8][10]

Signaling Pathway

[¹²³I]this compound acts as an antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family. By binding to these receptors, [¹²³I]this compound blocks the effects of endogenous dopamine. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

[¹²³I]this compound is a well-characterized and highly specific radioligand for the in vivo imaging of dopamine D2 and D3 receptors. Its favorable neurochemical properties, including high affinity and specificity, have established it as a cornerstone in the study of dopaminergic neurotransmission in both health and disease. The standardized experimental protocols for its use in in vitro and in vivo studies allow for reproducible and quantitative assessment of D2/D3 receptor availability. This technical guide provides a foundational resource for researchers and clinicians utilizing [¹²³I]this compound to further unravel the complexities of the dopaminergic system and to aid in the development of novel therapeutic strategies for a range of neuropsychiatric disorders.

References

- 1. SPECT tracer [(123)I]this compound has similar affinity to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of [123I]this compound: a potential CNS D-2 dopamine receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tech.snmjournals.org [tech.snmjournals.org]

- 4. [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (this compound) in diagnosis of Parkinson syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Striatal dopamine D₂/₃ receptors in medication-naïve schizophrenia: an [¹²³I] this compound SPECT study - UCL Discovery [discovery.ucl.ac.uk]

- 6. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] this compound SPECT study | Psychological Medicine | Cambridge Core [cambridge.org]

- 9. I-123 this compound-SPECT: improved acquisition protocol with HR-collimator [inis.iaea.org]

- 10. Estimation of dopamine D2 receptor binding potential in the striatum with iodine-123-IBZM SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of IBZM Binding Affinity: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of iodobenzamide (IBZM) binding affinity, with a focus on its interaction with the dopamine D2 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and the development of novel therapeutics. This document details experimental protocols, presents quantitative binding data, and visualizes key pathways and workflows.

Introduction to this compound and the Dopamine D2 Receptor

(S)-(-)-IBZM is a substituted benzamide that acts as a high-affinity antagonist for the dopamine D2 receptor. Due to this property, radiolabeled forms of this compound, particularly with iodine-123 ([¹²³I]this compound) and iodine-125 ([¹²⁵I]this compound), are valuable tools for the in vitro and in vivo study of D2 receptors. [¹²³I]this compound is notably used as a radiotracer for Single Photon Emission Computed Tomography (SPECT) to image D2 receptors in the human brain. The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological profile and for the development of new drugs targeting the dopaminergic system.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of D2 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.

Quantitative Binding Data

The binding affinity of this compound and the density of its binding sites can be quantified using various in vitro assays. The key parameters are the equilibrium dissociation constant (Kd), the maximum binding capacity (Bmax), and the inhibition constant (Ki).

This compound Binding Affinity (Kd) and Density (Bmax)

Saturation binding experiments with [¹²⁵I]this compound are performed to determine its Kd and Bmax at the dopamine D2 receptor in different tissues.

| Radioligand | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| S-(-)-[¹²⁵I]this compound | Rat Striatum | 0.426 ± 0.082 | 480 ± 22 | [1] |

| [¹²³I]this compound | Rat Striatum | 0.28 | Not Reported | [2] |

| [¹²⁵I]-IBZM | Bovine Caudate | 3.1 ± 0.62 | 373 ± 51 | [3] |

| [¹²⁵I]-IBZM | Mouse Caudate | 0.56 (from kinetics) | Not Reported | [3] |

| [¹²³I]this compound | Human Putamen & Caudate | 0.49 | Not Reported | [2] |

Competitive Binding of Ligands at the D2 Receptor

Competitive binding assays are used to determine the affinity (Ki) of other compounds for the D2 receptor by measuring their ability to displace a radioligand like [¹²⁵I]this compound or [³H]spiperone.

| Competing Ligand | Radioligand | Tissue/System | Ki (nM) |

| Spiperone | [¹²⁵I]this compound | Rat Striatum | > S(-)this compound |

| S(-)this compound | [¹²⁵I]this compound | Rat Striatum | >> R(+)this compound |

| R(+)this compound | [¹²⁵I]this compound | Rat Striatum | ≥ S(-)BZM |

| S(-)BZM | [¹²⁵I]this compound | Rat Striatum | > Dopamine |

| Dopamine | [¹²⁵I]this compound | Rat Striatum | > Ketanserin |

| Ketanserin | [¹²⁵I]this compound | Rat Striatum | > SCH-23390 |

| SCH-23390 | [¹²⁵I]this compound | Rat Striatum | >> Propranolol |

| Propranolol | [¹²⁵I]this compound | Rat Striatum | > Norepinephrine |

| Norepinephrine | [¹²⁵I]this compound | Rat Striatum | > Serotonin |

| YM-09151-2 | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | 4 orders of magnitude lower than SCH-23390 |

| Spiperone | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | 4 orders of magnitude lower than SCH-23390 |

| SCH-23390 | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | High Ki |

| S(-)-IBZM | [¹²⁵I]-IBZM | Bovine/Mouse Caudate | 10-fold more potent than R(+)-IBZM |

| Asenapine | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 0.344 |

| Olanzapine | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 1.6 |

| Risperidone | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 1.6 |

| Haloperidol | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 0.5 |

| Clozapine | [³H]-spiperone | Human D2L receptor-expressing CHO cells | 100 |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound binding affinity. The following are generalized protocols for key experiments.

Membrane Preparation from Brain Tissue (e.g., Striatum)

-

Tissue Homogenization: Dissect the brain region of interest (e.g., striatum) on ice. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer to a desired protein concentration.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]this compound.

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation.

-

Radioligand Addition: Add increasing concentrations of [¹²⁵I]this compound to the tubes.

-

Nonspecific Binding: To a parallel set of tubes, add a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled this compound) in addition to the increasing concentrations of [¹²⁵I]this compound to determine non-specific binding.

-

Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of the unlabeled antagonist.

-

Nonspecific Binding: Radioactivity measured in the presence of the unlabeled antagonist.

-

Specific Binding: Total Binding - Nonspecific Binding.

-

Plot the specific binding against the concentration of [¹²⁵I]this compound. Fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax values.

-

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the D2 receptor.

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation.

-

Radioligand Addition: Add a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).

-

Competitor Addition: Add increasing concentrations of the unlabeled test compound.

-

Control Tubes:

-

Total Binding: Tubes with only the membrane preparation and [¹²⁵I]this compound.

-

Nonspecific Binding: Tubes with the membrane preparation, [¹²⁵I]this compound, and a high concentration of a standard D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation, Termination, and Measurement: Follow the same procedure as in the saturation binding assay (steps 4-7).

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for [¹²⁵I]this compound Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to characterize this compound binding.

Caption: Workflow for [¹²⁵I]this compound radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]this compound) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of [¹²³I]IBZM: A Technical Guide to Animal Model Studies

This technical guide provides a comprehensive overview of the preclinical evaluation of [¹²³I]IBZM, a key radioligand for imaging dopamine D2 receptors. It is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research. This document synthesizes data from various animal model studies, detailing experimental protocols, quantitative data on receptor binding and biodistribution, and visual representations of the underlying biological and experimental frameworks.

Introduction to [¹²³I]this compound

(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, or [¹²³I]this compound, is a radioiodinated benzamide derivative with high affinity and specificity for the dopamine D2 receptor. Its utility as a single-photon emission computed tomography (SPECT) imaging agent has been established in numerous preclinical studies, providing a means to investigate the density and occupancy of D2 receptors in vivo. These studies are crucial for understanding the pathophysiology of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease, and for the development of novel therapeutic agents targeting the dopaminergic system.

In Vitro and In Vivo Binding Characteristics

Preclinical studies in rodent models have consistently demonstrated the high affinity and specificity of [¹²³I]this compound for dopamine D2 receptors.

Quantitative Binding Data

The following table summarizes key quantitative data from in vitro and in vivo studies, providing a comparative look at the binding properties of [¹²³I]this compound.

| Parameter | Animal Model | Value | Study Highlights |

| Kd (Dissociation Constant) | Rat Striatum | 0.426 ± 0.082 nM[1] | Demonstrates high binding affinity in vitro. |

| Bmax (Maximum Receptor Density) | Rat Striatum | 480 ± 22 fmol/mg protein[1] | Indicates a high density of D2 receptors in the striatum. |

| Striatum-to-Cerebellum Ratio (IV) | Rat | Higher than [¹²³I]Athis compound 2h post-injection[2] | Highlights favorable in vivo binding characteristics. |

| Striatum-to-Cerebellum Ratio (IV) | Mouse | 17.8 at 200 min post-injection[3] | Shows significant specific binding in a mouse model. |

| Striatum-to-Cerebellum Ratio (IP) | Mouse | 15.5 at 200 min post-injection[3] | Validates intraperitoneal injection as a viable alternative administration route. |

| Basal Ganglia-to-Cerebellum Ratio | Monkey | 4.93 at 120 min post-injection[1] | Confirms high specific binding in a non-human primate model. |

| Cortex-to-Cerebellum Ratio | Monkey | 1.44 at 120 min post-injection[1] | Indicates lower non-specific binding in cortical regions. |

| Striatal Equilibrium Ratio (V3'') | Rat | 1.42 ± 0.31 (baseline)[4] | Provides a baseline for in vivo receptor occupancy studies. |

| Striatal Equilibrium Ratio (V3'') | Rat | 0.54 ± 0.46 (post-haloperidol)[4] | Demonstrates blockade of D2 receptors by a known antagonist. |

| Striatal Equilibrium Ratio (V3'') | Rat | 0.98 ± 0.48 (post-methylphenidate)[4] | Shows competition with endogenous dopamine. |

Ligand Competition Studies

Competition assays have confirmed the specificity of [¹²³I]this compound for the dopamine D2 receptor. The rank order of potency for various ligands in displacing [¹²³I]this compound binding in rat striatum is as follows:

Spiperone > (S)-(-)-IBZM >> (R)-(+)-IBZM ≥ (S)-(-)-BZM > Dopamine > Ketanserin > SCH-23390 >> Propranolol, Norepinephrine, Serotonin[1]

This profile demonstrates the stereospecificity and high selectivity of [¹²³I]this compound for the D2 receptor over other neurotransmitter receptors.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in [¹²³I]this compound studies.

Radiosynthesis of [¹²³I]this compound

The preparation of [¹²³I]this compound for preclinical use is typically achieved through electrophilic radioiodination of its precursor, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (BZM).

-

Precursor: 50 µg of BZM in 50 µL of ethanol is mixed with a pH 2 buffer.

-

Radioiodination: High-purity Sodium [¹²³I]iodide in 0.1 M NaOH is added, followed by a diluted peracetic acid solution.

-

Reaction Conditions: The mixture is heated at 65°C for 14 minutes.

-

Purification: The final product is purified using solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (HPLC).

-

Quality Control: Radiochemical purity is assessed by radio-iTLC and radio-HPLC. A radiochemical purity of 98 ± 1% is typically achieved.

A simplified method involves a sealed-vial preparation followed by SEP-PAK C-18 cartridge purification, which can shorten the preparation time significantly.[5]

Caption: Radiosynthesis workflow for [¹²³I]this compound.

Animal Models and Administration

-

Animal Models: Sprague-Dawley and Wistar rats are commonly used for in vivo binding and biodistribution studies.[2] Transgenic mouse models, such as the R6/2 model for Huntington's disease, have also been employed.

-

Administration Routes: Both intravenous (IV) and intraperitoneal (IP) injections have been validated for [¹²³I]this compound administration. While IV injection leads to faster and higher brain uptake, IP injection is a viable alternative, particularly for longitudinal studies in mice.[3]

In Vivo Imaging and Biodistribution

-

Imaging Modality: Small-animal SPECT is the primary imaging technique for in vivo studies with [¹²³I]this compound.

-

Study Design: Baseline imaging is often followed by studies involving pre-treatment with pharmacological agents, such as the D2 receptor antagonist haloperidol or the dopamine transporter blocker methylphenidate, to assess receptor occupancy and competition with endogenous dopamine.[4]

-

Biodistribution Analysis: Following imaging or at specific time points post-injection, animals are sacrificed, and organs are harvested to determine the tissue distribution of radioactivity. The brain is typically dissected to measure uptake in specific regions like the striatum, cerebellum, and cortex.

Caption: General experimental workflow for in vivo [¹²³I]this compound studies.

Dopamine D2 Receptor Signaling and [¹²³I]this compound Binding

[¹²³I]this compound acts as an antagonist at the dopamine D2 receptor. In the brain, particularly in the striatum, endogenous dopamine competes with [¹²³I]this compound for binding to these receptors. This competition forms the basis for using [¹²³I]this compound to measure changes in synaptic dopamine levels.

Caption: Competitive binding of [¹²³I]this compound and dopamine to the D2 receptor.

Conclusion

The preclinical data for [¹²³I]this compound robustly support its use as a specific and high-affinity radioligand for the in vivo imaging of dopamine D2 receptors in animal models. The well-characterized binding properties, established experimental protocols, and the sensitivity of [¹²³I]this compound binding to endogenous dopamine levels make it an invaluable tool for neuroscience research and the development of CNS-active drugs. This guide provides a foundational resource for researchers aiming to incorporate [¹²³I]this compound imaging into their preclinical studies.

References

- 1. In vitro and in vivo evaluation of [123I]this compound: a potential CNS D-2 dopamine receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of in vivo dopamine D2 receptor binding of [(123)I]Athis compound and [(123)I]this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of intravenous and intraperitoneal [123I]this compound injection for dopamine D2 receptor imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple method of preparation for [123I]-(S)-(-)-IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to IBZM for Imaging Dopamine Receptor Density in the Brain

This guide provides a comprehensive overview of (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide (this compound), a key radioligand for imaging dopamine D2-like receptor density in the brain. It covers the fundamental properties of this compound, detailed experimental protocols for its use, and quantitative data on its binding characteristics.

Introduction to this compound

Iodobenzamide (this compound) is a selective and high-affinity antagonist for dopamine D2 and D3 receptors.[1] Its radioiodinated forms, particularly with Iodine-123 ([¹²³I]-IBZM), are extensively used as tracers for Single Photon Emission Computed Tomography (SPECT) to visualize and quantify D2-like receptor distribution and density in the brain.[2] This makes it a valuable tool in neuroscience research and clinical studies, especially in the differential diagnosis of Parkinson's disease and other neurodegenerative disorders, as well as in schizophrenia research.[2]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-hydroxy-3-iodo-6-methoxybenzamide |

| Synonyms | Iolopride |

| Chemical Formula | C₁₅H₂₁IN₂O₃ |

| Molar Mass | 404.248 g·mol⁻¹ |

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, these receptors initiate a signaling cascade that primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling pathways.

Quantitative Data: Binding Affinity and Density

The binding of this compound to dopamine D2-like receptors is characterized by its dissociation constant (Kd), representing the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the density of the receptors in a given tissue.

| Radioligand | Species | Brain Region | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [¹²⁵I]-IBZM | Bovine | Caudate Nucleus | 3.1 ± 0.62 | 373 ± 51 | [2] |

| [¹²⁵I]-IBZM | Mouse | Caudate Nucleus | 0.56 (calculated) | - | [2] |

| [¹²⁵I]-IBZM | Rat | Striatum | 1.4 - 2.9 (in vivo) | 15 - 74 (pmol/g tissue) | [3] |

Experimental Protocols

The radiosynthesis of [¹²³I]-IBZM is a critical step for its use in SPECT imaging. A common method involves the electrophilic radioiodination of a suitable precursor.

Detailed Protocol for Quality Control:

-

Radiochemical Purity: Assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate [¹²³I]-IBZM from free radioiodine and other impurities.[4]

-

Radionuclidic Purity: Determined using gamma-ray spectroscopy to identify and quantify any contaminating radioisotopes.[5]

-

Sterility: The final product is passed through a 0.22 µm filter to ensure sterility.[4]

-

Apyrogenicity: Tested using the Limulus Amebocyte Lysate (LAL) test to detect bacterial endotoxins.

This protocol is used to determine the Kd and Bmax of this compound in brain tissue homogenates.

Materials:

-

[¹²⁵I]-IBZM

-

Brain tissue (e.g., rat striatum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound or another D2 antagonist (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation.

-

Incubation: Incubate the membrane homogenates with varying concentrations of [¹²⁵I]-IBZM in assay buffer. For each concentration, a parallel set of tubes containing a high concentration of unlabeled antagonist is included to determine non-specific binding.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

This technique allows for the visualization and quantification of dopamine D2 receptor distribution in brain sections.[6]

Detailed Protocol:

-

Brain Sectioning: Freeze the brain tissue and cut thin (10-20 µm) sections using a cryostat. Mount the sections on microscope slides.[6]

-

Pre-incubation: Pre-incubate the slides in buffer to wash away endogenous dopamine.[6]

-

Incubation: Incubate the sections with a solution containing [¹²⁵I]-IBZM. A parallel set of slides is incubated with [¹²⁵I]-IBZM plus an excess of a non-radioactive D2 antagonist (e.g., haloperidol or unlabeled this compound) to determine non-specific binding.[6]

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.[6]

-

Drying: Dry the slides quickly.

-

Exposure: Expose the slides to a phosphor imaging plate or autoradiographic film along with radioactive standards of known concentrations.

-

Image Analysis: Scan the films or plates and quantify the receptor density in different brain regions by comparing the optical density of the brain sections to that of the standards.

Patient Preparation:

-

Thyroid blockade with potassium iodide or perchlorate to prevent uptake of free [¹²³I] by the thyroid gland.

-

Patients should be in a resting state in a quiet, dimly lit room before and during tracer uptake.

Image Acquisition:

-

Radiotracer: Intravenous injection of approximately 185 MBq of [¹²³I]-IBZM.

-

Acquisition Time: Imaging is typically performed 1-2 hours post-injection.

-

SPECT System: A multi-head SPECT camera equipped with high-resolution collimators is used.

-

Acquisition Parameters: A 128x128 matrix is commonly used with a sufficient number of projections (e.g., 60-120) over 360 degrees.

Image Analysis:

-

Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.

-

Region of Interest (ROI) Analysis: ROIs are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum or occipital cortex.

-

Quantification: The ratio of specific to non-specific binding is calculated. A common semi-quantitative measure is the ratio of counts in the striatum to the counts in the reference region.

Conclusion

This compound is a well-established and valuable radioligand for the in vivo and in vitro study of dopamine D2-like receptors. Its use in SPECT imaging provides crucial information for the diagnosis of movement disorders and for research into psychiatric conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and clinicians working with this important neuroimaging tool.

References

- 1. research.regionh.dk [research.regionh.dk]

- 2. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional brain measurement of Bmax and KD with the opiate antagonist cyclofoxy: equilibrium studies in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 5. pharmacylibrary.com [pharmacylibrary.com]

- 6. Autoradiography [fz-juelich.de]

Understanding the Pharmacokinetics of [123I]IBZM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹²³I]IBZM (Iodobenzamide) is a radiolabeled antagonist with high affinity and specificity for the dopamine D2 receptor. This property makes it a valuable tool in single-photon emission computed tomography (SPECT) for the in vivo imaging and quantification of D2 receptor density in the brain. Understanding the pharmacokinetic profile of [¹²³I]this compound is crucial for optimizing imaging protocols, ensuring patient safety, and accurately interpreting imaging data in both research and clinical settings. This guide provides a comprehensive overview of the pharmacokinetics of [¹²³I]this compound, including its distribution, metabolism, and elimination, supported by quantitative data and detailed experimental protocols.

Pharmacokinetic Profile of [123I]this compound

The pharmacokinetic profile of [¹²³I]this compound is characterized by its rapid brain uptake, specific binding to dopamine D2 receptors in the striatum, and subsequent clearance from the body.

Distribution

Following intravenous injection, [¹²³I]this compound is distributed throughout the body. A significant portion of the injected dose crosses the blood-brain barrier, with approximately 3.72% of the dose localizing in the brain within 2 hours post-injection[1]. The uptake in the brain then diminishes to 0.7% by 20 hours after injection[1]. The highest concentrations of the radiotracer are observed in the basal ganglia, an area rich in dopamine D2 receptors[1][2]. The ratio of activity in the basal ganglia to the cerebellum, a region with a low density of D2 receptors, can reach 4.93 at 120 minutes post-injection, indicating high specific binding[2].

Beyond the central nervous system, [¹²³I]this compound distributes to various organs. The highest absorbed radiation doses are typically received by the gallbladder wall, large intestinal walls, spleen, and the thyroid gland (despite blockage)[3][4].

Metabolism and Elimination

The metabolism of [¹²³I]this compound has not been extensively detailed in the available literature, but it is likely that the compound undergoes deiodination[5]. The primary route of elimination for the injected radioactivity is through urinary excretion. Studies have shown that over 40% of the injected dose is excreted in the urine within 24 hours, and this increases to over 60% by 48 hours post-injection[4][5].

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative data on the pharmacokinetics and dosimetry of [¹²³I]this compound.

Table 1: Brain Uptake and Distribution of [¹²³I]this compound

| Parameter | Value | Time Post-Injection | Reference |

| Brain Uptake (% of injected dose) | 3.72% | 2 hours | [1] |

| Brain Uptake (% of injected dose) | 0.7% | 20 hours | [1] |

| Basal Ganglia to Cerebellum Ratio | 4.93 | 120 minutes | [2] |

| Cortex to Cerebellum Ratio | 1.44 | 120 minutes | [2] |

Table 2: Radiation Dosimetry of [¹²³I]this compound in Adults

| Organ | Absorbed Dose (mGy/MBq) |

| Gallbladder Wall | 0.068 |

| Upper Large Intestine Wall | 0.057 |

| Lower Large Intestine Wall | 0.048 |

| Spleen | 0.041 |

| Kidneys | 0.031 |

| Liver | 0.026 |

| Brain | 0.020 |

| Effective Dose (mSv/MBq) | 0.034 [3][4] |

Table 3: Urinary Excretion of [¹²³I]this compound

| Time Post-Injection | Cumulative Urinary Excretion (% of injected dose) | Reference |

| 24 hours | >40% | [4][5] |

| 48 hours | >60% | [4][5] |

Experimental Protocols

The following sections detail the methodologies for key experiments involving [¹²³I]this compound.

Human SPECT Imaging Protocol

This protocol outlines the typical procedure for performing [¹²³I]this compound SPECT imaging in human subjects for the assessment of dopamine D2 receptor availability.

-

Subject Preparation:

-

Obtain informed consent from all subjects.

-

To minimize radiation exposure to the thyroid from free radioiodide, subjects are administered a thyroid-blocking agent, such as a saturated solution of potassium iodide (SSKI) or potassium perchlorate, prior to the injection of [¹²³I]this compound[4].

-

A review of concomitant medications is performed to identify any drugs that may interfere with dopamine D2 receptor binding[5].

-

-

Radiotracer Administration:

-

SPECT Data Acquisition:

-

SPECT imaging is typically performed 1 to 2 hours after the injection of the radiotracer[1].

-

The patient is positioned supine with their head comfortably immobilized to minimize motion artifacts.

-

Data is acquired using a rotating gamma camera system equipped with high-resolution collimators.

-

Acquisition parameters are optimized for the 159 keV photopeak of Iodine-123.

-

-

Image Reconstruction and Analysis:

-

The acquired projection data is reconstructed using standard algorithms, such as filtered back-projection or iterative reconstruction methods, with correction for attenuation and scatter.

-

Regions of interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with low D2 receptor density, such as the cerebellum.

-

The ratio of specific to non-displaceable binding is calculated to provide a semi-quantitative measure of D2 receptor availability.

-

Visualizations

Signaling Pathway of [123I]this compound

The primary mechanism of action of [¹²³I]this compound is its competitive binding to dopamine D2 receptors in the brain.

Caption: [¹²³I]this compound competitively blocks dopamine from binding to D2 receptors.

Experimental Workflow for [123I]this compound SPECT Imaging

The following diagram illustrates the typical workflow for a clinical or research study involving [¹²³I]this compound SPECT.

References

- 1. In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with iodine-123-IBZM in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dosimetry of iodine-123 iodobenzamide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]

Foundational Research on [¹²³I]IBZM in Neuropsychiatric Disorders: A Technical Guide

This guide provides an in-depth overview of the foundational research and clinical applications of [¹²³I]Iodobenzamide ([¹²³I]IBZM), a critical radioligand for studying dopamine D2/D3 receptors in the central nervous system. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to [¹²³I]this compound

[¹²³I]this compound is a substituted benzamide that acts as a high-affinity antagonist for dopamine D2 and D3 receptors.[1] Its radioiodinated form, [¹²³I]this compound, is extensively used as a tracer in Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the density and occupancy of these receptors in the brain.[2][3] This technique has proven invaluable in elucidating the pathophysiology of various neuropsychiatric disorders where dopaminergic dysfunction is implicated, including schizophrenia and Parkinson's disease.[2][4]

Quantitative Data on [¹²³I]this compound Binding and Clinical Findings

The following tables summarize key quantitative data from foundational studies on [¹²³I]this compound, providing insights into its binding characteristics and clinical utility.

Table 1: [¹²³I]this compound Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |

| Dopamine D2S | This compound | 1.6 | Clonal Cell Lines | [1] |

| Dopamine D3 | This compound | 2.2 | Clonal Cell Lines | [1] |

| Dopamine D1A | This compound | No significant binding | Clonal Cell Lines | [1] |

| Dopamine D5 | This compound | No significant binding | Clonal Cell Lines | [1] |

| Dopamine D4.2 | This compound | No significant binding | Clonal Cell Lines | [1] |

Table 2: Clinical [¹²³I]this compound SPECT Findings in Neuropsychiatric Disorders

| Disorder | Finding | Quantitative Measure | Significance | Reference |

| Schizophrenia (medication-naïve) | No significant difference in D2/D3 receptor availability compared to healthy controls. | Mean specific striatal binding difference = 0.001 (95% CI -0.11 to 0.11) | p = 0.99 | [5] |

| Parkinson's Disease (Idiopathic) | No significant difference in striatal this compound binding compared to controls. | BG/FC Ratio: 1.51 ± 0.05 vs. 1.55 ± 0.05 in controls | Not significant | [2] |

| Parkinsonian Syndromes (other etiologies) | Significantly lower striatal this compound binding compared to controls and Idiopathic Parkinson's. | BG/FC Ratio: 1.35 ± 0.11 | p < 0.001 | [2] |